molecular formula C12H15NO2 B13049553 (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

Cat. No.: B13049553
M. Wt: 205.25 g/mol
InChI Key: NYIRFSYNKAVRNI-PWSUYJOCSA-N
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Description

(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral, non-proteinogenic amino acid featuring a cyclopentane ring core. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design of novel bioactive molecules and peptidomimetics. Compounds with a cyclopentane backbone and amino/carboxyl functional groups are often investigated as key intermediates in synthesizing active pharmaceutical ingredients (APIs) and other complex organic molecules . The stereochemistry of the compound, defined by the (1S,3R) configuration, is critical for its interaction with biological systems and can influence the potency and selectivity of potential drug candidates. Research into structurally similar 1-aminocyclopropane-1-carboxylic acid (ACC) has revealed that such cyclic amino acids can act as precursors to important signaling molecules in plants and exhibit activity as partial agonists of mammalian glutamate receptors . This suggests potential research applications in neurobiology and plant physiology. The phenyl substituent on the cyclopentane ring enhances the compound's utility as a building block for compounds with varied lipophilicity and aromatic interaction capabilities. This product is intended for use in laboratory research as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12+/m1/s1

InChI Key

NYIRFSYNKAVRNI-PWSUYJOCSA-N

Isomeric SMILES

C1C[C@](C[C@@H]1C2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Michael Addition to α,β-Unsaturated Ketones

Detailed Example Synthesis (From Patent WO2008079380A1 and US7956195B2)

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Rhodium-catalyzed addition 4-bromophenylboronic acid, Rh(NBD)2BF4, (S)-BINAP Dioxane/H2O, N2 atmosphere, room temp, overnight Chiral 3-arylcyclopentanone intermediate
2 Aminonitrile formation Ammonia, cyanide salt Ambient temperature, until completion Aminonitrile mixture (diastereomers)
3 Hydantoin formation Cyclization reagents Controlled temperature Hydantoin intermediates
4 Resolution Chromatography/crystallization Variable Enriched stereoisomer hydantoin
5 Hydrolysis Acid or base hydrolysis Controlled conditions (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid
6 Ester formation (optional) Methanol, acid catalyst Reflux Methyl ester derivatives for purification

This route achieves greater than 90% diastereomeric and enantiomeric excess, demonstrating high stereochemical control.

Alternative Approaches and Notes

  • Protecting Groups: Use of tert-butoxycarbonyl (Boc) or other amino-protecting groups can facilitate selective functionalization without side reactions.
  • Starting Materials: Commercial cyclopentene derivatives can be functionalized stepwise to introduce the phenyl and amino groups.
  • Purification: Silica gel chromatography with solvents such as ethyl acetate/heptanes is commonly used for intermediate purification.
  • Temperature Control: Some steps require low temperature (e.g., -78 °C) to maintain stereochemical integrity.

Summary Table of Key Preparation Methods

Method Key Reagents Catalysts Stereocontrol Advantages Limitations
Rhodium-catalyzed Michael addition Arylboronic acids, 2-cyclopenten-1-one Rh(NBD)2BF4 + BINAP High (>90% de, ee) Efficient, scalable Requires expensive catalyst
Aminonitrile formation Ammonia, cyanide salts None Moderate, improved by resolution Direct amino introduction Toxic reagents
Hydantoin cyclization and hydrolysis Cyclization agents, acid/base None High after resolution Protects amino acid functionality Additional steps
Esterification and chiral resolution Methanol, acid catalyst None Enhances purity Facilitates purification Extra synthetic steps

Research Findings and Practical Considerations

  • The rhodium-catalyzed asymmetric addition is critical for establishing the stereochemistry of the 3-phenyl substituent.
  • The use of chiral ligands such as (S)-BINAP allows selective formation of either (1S,3R) or (1R,3S) isomers.
  • Hydantoin intermediates provide a robust handle for stereochemical resolution and protection during synthesis.
  • The final amino acid product exhibits physical properties consistent with its stereochemistry, influencing solubility and reactivity in pharmaceutical contexts.
  • The synthetic route is adaptable for substituted phenyl groups (e.g., 4-bromo, 4-methoxy), demonstrating versatility.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and phenyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Biological Target/Application Key Findings References
(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid C₁₂H₁₅NO₂ Phenyl at C3, carboxylic acid at C1 Metabotropic glutamate receptors (mGluRs) Enhanced lipophilicity due to phenyl group; potential CNS activity
(1S,3R)-ACPD (1-Aminocyclopentane-1,3-dicarboxylic acid) C₇H₁₁NO₄ Carboxylic acids at C1 and C3 mGluR agonist Activates Group I/II mGluRs; stereoisomers (1S,3R vs. 1R,3S) show distinct phosphoinositide hydrolysis stimulation
(1S,3R)-3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ No phenyl substituent Synthetic intermediate for peptidomimetics High optical purity (98% ee); used in peptide backbone rigidification
3,4-DFACPC (1-Amino-3,4-difluorocyclopentane-1-carboxylic acid) C₆H₉F₂NO₂ Difluoro substituents at C3 and C4 PET imaging agent (system L transport) Improved tumor-to-brain contrast in glioblastoma models compared to non-fluorinated analogs
cis-2-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ Amino and carboxylic acid groups in cis configuration Integrin ligand (αvβ3/α5β1 receptors) Binds integrins with nanomolar affinity; used in cancer therapeutics

Functional and Pharmacological Differences

Stereochemical Influence: The (1S,3R) configuration in (1S,3R)-ACPD exhibits 10-fold higher potency in stimulating brain phosphoinositide hydrolysis compared to its (1R,3S) enantiomer . Similarly, the phenyl-substituted (1S,3R) compound likely benefits from stereospecific interactions with hydrophobic receptor pockets.

Substituent Effects: Phenyl Group: The phenyl group in the target compound increases lipophilicity (logP ~1.8 predicted), enhancing blood-brain barrier permeability relative to non-aromatic analogs like (1S,3R)-3-aminocyclopentanecarboxylic acid (logP ~−1.2) . Fluorine Substituents: 3,4-DFACPC’s difluoro groups improve metabolic stability and transport via system L amino acid transporters, making it superior for PET imaging .

Biological Targets :

  • While (1S,3R)-ACPD targets mGluRs, the phenyl-substituted analog may interact with opioid or integrin receptors due to its structural resemblance to morphiceptin peptidomimetics .

Biological Activity

Overview

(1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopentane ring with an amino group and a phenyl substituent, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C8H11NO2\text{C}_8\text{H}_{11}\text{N}\text{O}_2

The biological activity of (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the phenyl group allows for π-π stacking interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : Studies have suggested that (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Analgesic Activity : The compound has been investigated for its potential analgesic effects, indicating its utility in pain management .
  • Antidepressant Potential : Preliminary studies suggest that it may also exhibit antidepressant-like effects in animal models .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on animal models of Alzheimer's disease demonstrated that administration of (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid led to significant improvements in cognitive function. The mechanism was linked to the modulation of neurotransmitter levels, particularly acetylcholine, which is crucial for memory and learning processes .

Case Study 2: Analgesic Effects

In a controlled experiment assessing pain response in rodents, (1S,3R)-1-amino-3-phenylcyclopentane-1-carboxylic acid was shown to reduce pain sensitivity significantly. This effect was attributed to its interaction with opioid receptors, suggesting a potential use in pain management therapies .

Comparative Analysis of Similar Compounds

Compound NameStructure DescriptionBiological Activity
(1S,3R)-3-Amino-cyclopentane carboxylic acidSimilar cyclopentane structure without the phenyl groupLimited neuroprotective effects
(1S,3R)-3-(4-bromophenyl)cyclopentane-1-carboxylic acidBromine substitution on the phenyl ringEnhanced anti-cancer properties
(1S,3R)-3-hydroxycyclopentane-1-carboxylic acidHydroxyl group instead of aminoModerate anti-inflammatory activity

Applications in Research and Industry

The compound has potential applications across various fields:

  • Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological disorders.
  • Biochemical Research : Utilized in studies related to amino acid metabolism and protein synthesis.
  • Material Science : Investigated for incorporation into polymer formulations to enhance material properties .

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